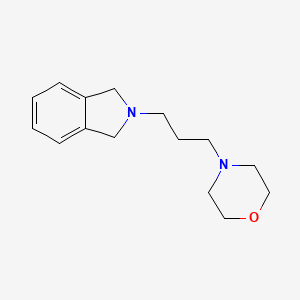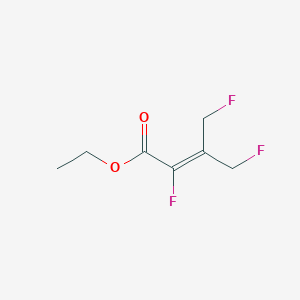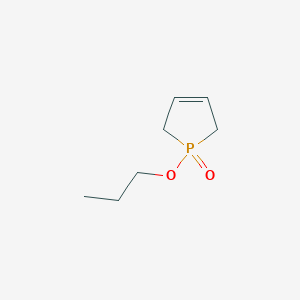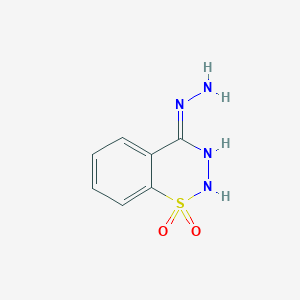
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring system fused with a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine typically involves the reaction of benzothiadiazine derivatives with hydrazine. One common method involves the condensation of 2,3-dihydro-1lambda6,2,3-benzothiadiazine-1,1-dioxide with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has been studied for its anticancer properties and its ability to modulate immune responses.
Industry
Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: A simple inorganic compound with similar reactivity but lacking the benzothiadiazine ring.
Benzothiadiazine derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is unique due to its combined benzothiadiazine and hydrazine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C7H8N4O2S |
|---|---|
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
(Z)-(1,1-dioxo-2,3-dihydro-1λ6,2,3-benzothiadiazin-4-ylidene)hydrazine |
InChI |
InChI=1S/C7H8N4O2S/c8-9-7-5-3-1-2-4-6(5)14(12,13)11-10-7/h1-4,11H,8H2,(H,9,10) |
InChI-Schlüssel |
NMTNCGMALSIKSB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=N/N)/NNS2(=O)=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN)NNS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)

![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)

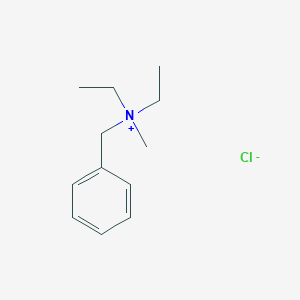


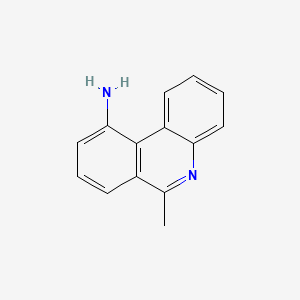
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)

